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Compound of Interest

Compound Name: 3-Bromo-4-propoxybenzoic acid

Cat. No.: B185377 Get Quote

This guide offers an in-depth spectroscopic comparison of 3-bromo-4-propoxybenzoic acid
and its structurally related analogues. Tailored for researchers, scientists, and professionals in

drug development, this document provides a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry data. The objective is to elucidate the structural nuances and spectroscopic

signatures that arise from subtle modifications to the substituents on the benzoic acid core. By

understanding these correlations, researchers can more effectively identify, characterize, and

differentiate these compounds in complex matrices.

Introduction: The Significance of Substituted
Benzoic Acids
Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science.

Their rigid aromatic framework provides a reliable scaffold for introducing functional groups that

can modulate pharmacological activity, physicochemical properties, and material

characteristics. The interplay between the electron-donating or -withdrawing nature of these

substituents and their steric effects directly influences the electronic environment of the

molecule, which is reflected in its spectroscopic output.

3-Bromo-4-propoxybenzoic acid, the focal point of this guide, and its analogues are of

particular interest due to the combined electronic effects of the bromine atom and the alkoxy

group. The bromine atom acts as a weak deactivator through induction but a weak activator

through resonance, while the alkoxy group is a strong activator. This electronic tug-of-war,
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coupled with the varying chain length and branching of the alkoxy group, creates a rich dataset

for spectroscopic exploration.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of 3-
bromo-4-propoxybenzoic acid and compare them with key analogues to provide a

comprehensive understanding of their spectroscopic behavior.

Molecular Structures for Comparison
To establish a clear framework for our spectroscopic analysis, the chemical structures of the

primary compound and its selected analogues are presented below. These analogues have

been chosen to illustrate the impact of varying the alkoxy group and the bromination pattern.

graph "Molecular_Structures" { layout=neato; node [shape=box, style="rounded,filled",
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="3-Bromo-4-propoxybenzoic Acid\nC10H11BrO3", pos="0,3!"]; B [label="3-Bromo-4-

ethoxybenzoic Acid\nC9H9BrO3", pos="-3,0!"]; C [label="3-Bromo-4-isopropoxybenzoic

Acid\nC10H11BrO3", pos="3,0!"]; D [label="3-Bromo-4-hydroxybenzoic Acid\nC7H5BrO3",

pos="0,-3!"];

A -- B [label="Analogue"]; A -- C [label="Analogue"]; A -- D [label="Precursor/Analogue"]; }

Figure 1: Molecular structures of the benzoic acid analogues under comparison.

Experimental Protocols: A Foundation of
Trustworthiness
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental

methodology. The following sections detail the standardized protocols for acquiring high-quality

NMR, FT-IR, and Mass Spectra. These self-validating systems ensure reproducibility and data

integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Workflow for NMR Data Acquisition:

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node

[fillcolor="#FFFFFF", fontcolor="#202124"]; Prep1 [label="Dissolve 5-10 mg of sample"]; Prep2

[label="in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6)"]; Prep3 [label="Add

internal standard (e.g., TMS)"]; Prep4 [label="Filter into NMR tube"]; Prep1 -> Prep2 -> Prep3 -

> Prep4; }

subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; node

[fillcolor="#FFFFFF", fontcolor="#202124"]; Acq1 [label="Insert sample into spectrometer"];

Acq2 [label="Lock, tune, and shim"]; Acq3 [label="Acquire 1H spectrum"]; Acq4 [label="Acquire

13C {1H} spectrum"]; Acq1 -> Acq2 -> Acq3 -> Acq4; }

subgraph "cluster_Proc" { label="Data Processing"; style="filled"; color="#F1F3F4"; node

[fillcolor="#FFFFFF", fontcolor="#202124"]; Proc1 [label="Fourier transform"]; Proc2

[label="Phase and baseline correction"]; Proc3 [label="Calibrate chemical shifts"]; Proc4

[label="Integrate 1H signals"]; Proc1 -> Proc2 -> Proc3 -> Proc4; }

Prep4 -> Acq1; Acq4 -> Proc1; }

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Detailed ¹H and ¹³C NMR Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the benzoic acid analogue and dissolve it

in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆)

in a clean vial.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing.[2] Filter the solution into a 5 mm NMR tube to remove any

particulate matter.

Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a

field strength of 400 MHz or higher for optimal resolution.[1] Before data acquisition, the

magnetic field is locked onto the deuterium signal of the solvent, and the probe is tuned and

shimmed to maximize field homogeneity.
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¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton

spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the

carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans

(typically 1024 or more) is required. A relaxation delay of 2 seconds is generally sufficient.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Protocol for Solid Sample FT-IR Analysis (Thin Film Method):

Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few

drops of a volatile solvent like methylene chloride.[4]

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr

or NaCl).[4]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid sample on the plate.[4]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record

a background spectrum of the clean, empty sample compartment. Then, acquire the sample

spectrum. The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Data is

typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.[5] The ESI source is particularly suitable for polar molecules like carboxylic acids.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. The analysis can be performed in both

positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the

deprotonated molecule [M-H]⁻, respectively. Key parameters to optimize include the capillary

voltage, cone voltage, and desolvation gas temperature and flow rate.[6]

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass

spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M-H]⁻) is

selected and subjected to collision-induced dissociation (CID) to generate a product ion

spectrum.[6]

Spectroscopic Comparison and Analysis
This section presents a detailed comparative analysis of the spectroscopic data for 3-bromo-4-
propoxybenzoic acid and its analogues. The discussion will focus on the influence of the

substituents on the key spectral features.

¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, alkoxy,

and carboxylic acid regions. The substitution pattern on the aromatic ring dictates the chemical

shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
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Compound
Ar-H Signals (δ,
ppm, multiplicity, J
in Hz)

Alkoxy Signals (δ,
ppm)

-COOH (δ, ppm)

3-Bromo-4-

propoxybenzoic Acid

H-2: ~8.1 (d, J≈2), H-

6: ~7.9 (dd, J≈8, 2),

H-5: ~7.0 (d, J≈8)

-OCH₂-: ~4.1 (t), -

CH₂-: ~1.9 (m), -CH₃:

~1.1 (t)

>10 (br s)

3-Bromo-4-

ethoxybenzoic Acid

H-2: ~8.1 (d, J≈2), H-

6: ~7.9 (dd, J≈8, 2),

H-5: ~7.0 (d, J≈8)

-OCH₂-: ~4.2 (q), -

CH₃: ~1.5 (t)
>10 (br s)

3-Bromo-4-

isopropoxybenzoic

Acid

H-2: ~8.1 (d, J≈2), H-

6: ~7.9 (dd, J≈8, 2),

H-5: ~7.0 (d, J≈8)

-OCH-: ~4.7 (sept), -

CH₃: ~1.4 (d)
>10 (br s)

3-Bromo-4-

hydroxybenzoic Acid

H-2: 8.12 (d, J=2.1),

H-6: 7.84 (dd, J=8.6,

2.1), H-5: 7.02 (d,

J=8.6)

- ~10.5 (br s)

Note: Data for alkoxy derivatives are predicted based on established substituent effects, while

data for the hydroxy analogue is from experimental sources where available.

Analysis:

Aromatic Region: The aromatic region for the 3-bromo-4-alkoxy analogues is expected to

show a characteristic three-proton system. The proton at the 2-position (H-2), being ortho to

the bromine and meta to the carboxylic acid, will appear as a doublet at the most downfield

position due to the deshielding effect of the adjacent bromine. The proton at the 6-position

(H-6) will be a doublet of doublets, coupled to both H-2 and H-5. The proton at the 5-position

(H-5), ortho to the electron-donating alkoxy group, will be the most upfield of the aromatic

protons and will appear as a doublet.

Alkoxy Region: The chemical shifts and multiplicities of the alkoxy protons are diagnostic of

the specific alkyl group present. The methylene protons adjacent to the oxygen (-OCH₂-) in

the propoxy and ethoxy groups are the most downfield in their respective spin systems. The
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methine proton (-OCH-) in the isopropoxy group appears as a septet further downfield due to

the deshielding effect of the oxygen and being a tertiary proton.

Carboxylic Acid Proton: The carboxylic acid proton is typically a broad singlet at a very

downfield chemical shift (>10 ppm) and may exchange with residual water in the solvent,

sometimes leading to its disappearance.

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule.

The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of

the substituents.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound
Aromatic Carbons
(δ, ppm)

Alkoxy Carbons (δ,
ppm)

C=O (δ, ppm)

3-Bromo-4-

propoxybenzoic Acid

C1: ~125, C2: ~135,

C3: ~112, C4: ~160,

C5: ~115, C6: ~132

-OCH₂-: ~70, -CH₂-:

~22, -CH₃: ~10
~170

3-Bromo-4-

ethoxybenzoic Acid

C1: ~125, C2: ~135,

C3: ~112, C4: ~160,

C5: ~115, C6: ~132

-OCH₂-: ~64, -CH₃:

~15
~170

3-Bromo-4-

isopropoxybenzoic

Acid

C1: ~125, C2: ~135,

C3: ~112, C4: ~159,

C5: ~116, C6: ~132

-OCH-: ~71, -CH₃:

~22
~170

3,4-Dihydroxybenzoic

Acid[7]

C1: 123.0, C2: 117.9,

C3: 145.8, C4: 151.2,

C5: 115.8, C6: 123.8

- 171.1

Note: Data for bromo-alkoxy derivatives are predicted. Experimental data for 3,4-

dihydroxybenzoic acid is provided for comparison of the aromatic region.

Analysis:
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Aromatic Carbons: The carbon attached to the oxygen (C-4) is the most downfield of the ring

carbons due to the strong deshielding effect of the oxygen atom. The carbon bearing the

bromine (C-3) will also be significantly downfield. The chemical shifts of the other aromatic

carbons will be influenced by the combined electronic effects of the substituents.

Alkoxy Carbons: The chemical shifts of the alkoxy carbons are characteristic of the alkyl

chain. The carbon directly attached to the oxygen (-OCH₂- or -OCH-) is the most downfield.

Carbonyl Carbon: The carboxylic acid carbonyl carbon typically resonates in the range of

165-175 ppm.

FT-IR Spectroscopy
The FT-IR spectra of these compounds are dominated by characteristic absorptions of the

carboxylic acid group and the substituted benzene ring.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group Expected Range
3-Bromo-4-
hydroxybenzoic
Acid[8]

3,5-Dibromo-4-
hydroxybenzoic
Acid[4]

O-H stretch

(carboxylic acid)
3300-2500 (broad) Present Present

C-H stretch (aromatic) 3100-3000 Present Present

C=O stretch

(carboxylic acid)
1710-1680 Present Present

C=C stretch

(aromatic)
1600-1450 Present Present

C-O stretch

(acid/ether)
1320-1210 Present Present

O-H bend (out-of-

plane)
960-875 (broad) Present Present

C-Br stretch 680-515 Present Present
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Analysis:

O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of

the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to

the C=O stretching vibration of the carboxylic acid. Conjugation with the aromatic ring and

hydrogen bonding typically lowers this frequency.

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid, coupled with

the O-H in-plane bend, gives rise to strong bands in the 1320-1210 cm⁻¹ region. A broad

band for the out-of-plane O-H bend is also expected around 920 cm⁻¹.

Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching are usually observed

just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450

cm⁻¹ region.

C-O-C Stretch: The alkoxy analogues will also show a characteristic C-O-C stretching band,

typically in the 1275-1200 cm⁻¹ (asymmetric) and 1150-1085 cm⁻¹ (symmetric) regions.

Mass Spectrometry
The mass spectra of these compounds will provide the molecular weight and characteristic

fragmentation patterns.

Fragmentation Pathway of Benzoic Acids:

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style="rounded,filled",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

M [label="[M]+•"]; M_minus_OH [label="[M-OH]+"]; M_minus_COOH [label="[M-COOH]+"];

Benzoyl [label="[C6H4X-CO]+"]; Aryl [label="[C6H4X]+"];

M -> M_minus_OH [label="- •OH"]; M_minus_OH -> Benzoyl [label="- H2O"]; M ->

M_minus_COOH [label="- •COOH"]; M_minus_OH -> Aryl [label="- CO"]; }

Figure 3: Generalized mass spectral fragmentation pathway for substituted benzoic acids.
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Table 4: Expected Key Fragments in Mass Spectra (m/z)

Compound [M]⁺• [M-OR]⁺ [M-COOH]⁺

3-Bromo-4-

propoxybenzoic Acid
258/260 199/201 213/215

3-Bromo-4-

ethoxybenzoic Acid
244/246 199/201 199/201

3-Bromo-4-

isopropoxybenzoic

Acid

258/260 199/201 213/215

3-Bromo-4-

hydroxybenzoic

Acid[8]

216/218 199/201 171/173

3,5-Dibromo-4-

hydroxybenzoic

Acid[6]

294/296/298 277/279/281 249/251/253

Note: The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in

an approximate 1:1 ratio).

Analysis:

Molecular Ion Peak: The molecular ion peak ([M]⁺•) will show a characteristic isotopic pattern

due to the presence of bromine. The M and M+2 peaks will have nearly equal intensity. For

the dibromo analogue, M, M+2, and M+4 peaks will be observed in an approximate 1:2:1

ratio.

Loss of the Alkoxy/Hydroxy Group: A common fragmentation pathway is the loss of the

alkoxy or hydroxy radical to form a benzoyl cation.

Decarboxylation: Loss of the carboxylic acid group as a radical (•COOH) is another

characteristic fragmentation.
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Other Fragments: Subsequent loss of carbon monoxide (CO) from the benzoyl cation to form

a substituted phenyl cation is also frequently observed.

Conclusion
The spectroscopic analysis of 3-bromo-4-propoxybenzoic acid and its analogues reveals a

clear and predictable relationship between molecular structure and spectral features. The ¹H

and ¹³C NMR spectra are highly sensitive to the substitution pattern on the aromatic ring and

the nature of the alkoxy group. FT-IR spectroscopy provides definitive evidence for the

presence of the carboxylic acid functional group and the overall substitution pattern. Mass

spectrometry confirms the molecular weight and offers valuable structural information through

characteristic fragmentation patterns, particularly the isotopic signature of bromine.

This guide provides a foundational framework for the spectroscopic characterization of this

class of compounds. The detailed protocols and comparative data serve as a valuable resource

for researchers in ensuring the accurate identification and quality assessment of these

important synthetic building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426
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